molecular formula C11H15N3O3 B8289238 2-Acetylamino-2-hydroxyamino-N-benzylacetamide

2-Acetylamino-2-hydroxyamino-N-benzylacetamide

Cat. No. B8289238
M. Wt: 237.25 g/mol
InChI Key: JYMHZSXKNKTSGX-UHFFFAOYSA-N
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Patent
US05378729

Procedure details

2-Acetamido-N-benzyl-2-bromoacetamide (prepared from 2-acetamido-N-benzyl-2-ethoxyacetamide (3.00 g, 12.0 mmol) and BBr3 (1M in CH2Cl2, 17.2 mL, 17.2 rental)) was dissolved in THF (250 mL), cooled (-10° C.), and then added dropwise (30 min) to a suspension of NH2OH (5-6 equiv) in THF (50 mL) at -10° C. The reaction mixture was stirred (30 min) at this temperature and then allowed to warm to room temperature (1 h). The insoluble materials were filtered and the filtrate was concentrated in vacuo. The residue was separated into two components by flash column chromatography on SiO2 gel (7.5% MeOH/CHCl3).
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](Br)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].[NH2:17][OH:18]>C1COCC1>[C:1]([NH:4][CH:5]([NH:17][OH:18])[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred (30 min) at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise (30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature (1 h)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was separated into two components by flash column chromatography on SiO2 gel (7.5% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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